5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Kinase inhibition Structure-activity relationship Fluorine medicinal chemistry

Acquire CAS 670269-81-5 to leverage its dual fluorination (para-F + meta-CF₃) and rare 4-phenoxy ether motif for broad kinase panel screening and SAR expansion. This compound uniquely enables head-to-head intrinsic clearance assays versus non-fluorinated analogs and supports fluorine-mediated polar interaction docking studies at TrkA (PDB 6D1Z) and EGFR active sites. Avoid non-comparable results from structurally similar but functionally distinct thieno[2,3-d]pyrimidines.

Molecular Formula C19H10F4N2OS
Molecular Weight 390.36
CAS No. 670269-81-5
Cat. No. B2946905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
CAS670269-81-5
Molecular FormulaC19H10F4N2OS
Molecular Weight390.36
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)C(F)(F)F
InChIInChI=1S/C19H10F4N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H
InChIKeyNOPYAHWHKLWJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 670269-81-5): A Structurally Differentiated Thienopyrimidine for Kinase-Targeted Screening


5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 670269-81-5, molecular formula C19H10F4N2OS, MW 390.36) belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity against diverse kinase targets including EGFR, VEGFR-2, VEGFR-3, c-Met, TrkA, and PIM-1 [1] [2]. This compound features two strategic fluorine-containing substituents—a 4-fluorophenyl group at position 5 and a 3-(trifluoromethyl)phenoxy ether at position 4—that are absent in the majority of published thieno[2,3-d]pyrimidine analogs [3]. The electron-withdrawing nature of both fluorinated aromatic rings is expected to modulate the electron density of the heterocyclic core, potentially altering hinge-binding affinity at the kinase ATP site and influencing metabolic stability compared to non-fluorinated or mono-fluorinated congeners [4].

Procurement Risk: Why Generic Thieno[2,3-d]pyrimidine Analogs Cannot Substitute for 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (670269-81-5) in Focused Screening Libraries


Thieno[2,3-d]pyrimidine SAR is exquisitely sensitive to substitution pattern; even minor changes at positions 4 and 5 can invert selectivity between kinase targets. Published data demonstrate that replacement of a 4-fluorophenyl group with 4-methylphenyl or 4-methoxyphenyl alters electronic character and lipophilicity, while the 4-phenoxy linker—absent in most characterized thieno[2,3-d]pyrimidine kinase inhibitors—introduces conformational flexibility and a hydrogen-bond-capable oxygen that is not present in the more common 4-amino or 4-thioether analogs [1] [2]. In the EGFR/HER2 series, the shift from a 6-phenyl to a 5-phenyl substitution pattern fundamentally altered both potency and selectivity profiles [2]. Consequently, generic substitution with structurally similar but functionally distinct thieno[2,3-d]pyrimidines (e.g., CAS 690641-44-2, CAS 315683-75-1, or CAS 356569-50-1) risks producing non-comparable screening results that cannot be reliably extrapolated.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (670269-81-5) Versus Structural Analogs


Evidence Item 1: Para-Fluorophenyl Electronic Modulation vs. Methyl/Methoxy/Chloro Analogs

The 4-fluorophenyl substituent at position 5 of the target compound (Hammett σp = +0.06) provides a distinct electronic profile compared to the closest commercially available analog 5-(4-methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 690641-44-2; σp for CH3 = -0.17) and 5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (CAS 315683-75-1; σp for OCH3 = -0.27) [1]. In the published EGFR/HER2 dual inhibitor series, the presence of a para-fluorine on the phenyl ring contributed to enhanced enzymatic affinity; the lead compound 27b (6-phenylthieno[2,3-d]pyrimidine scaffold) achieved EGFR IC50 = 91.7 nM and HER2 IC50 = 1.2 μM [2]. By contrast, electron-donating substituents (CH3, OCH3) are associated with reduced hinge-binding affinity at kinase ATP sites in related thieno[2,3-d]pyrimidine series [3].

Kinase inhibition Structure-activity relationship Fluorine medicinal chemistry

Evidence Item 2: Dual-Fluorination Metabolic Stability Advantage Over Mono-Fluorinated and Non-Fluorinated Analogs

The target compound bears two distinct fluorinated motifs: a 4-fluorophenyl group and a 3-(trifluoromethyl)phenoxy group. Published metabolic stability data on related 4-fluorophenyl-thieno[2,3-d]pyrimidine derivatives indicate that para-fluorine substitution blocks oxidative metabolism at the phenyl ring, reducing CYP450-mediated clearance [1]. In a series of thieno[2,3-d]pyrimidine FLT3 inhibitors, compounds lacking fluorine at the para position exhibited poor metabolic stability in human and rat liver microsomes (t1/2 < 30 min), prompting scaffold re-engineering [2]. The presence of a trifluoromethyl group additionally increases lipophilicity (calculated logP for target compound ≈ 4.8–5.2 based on structural analogs ) compared to non-trifluoromethyl analogs such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol (CAS 356569-50-1), which lacks the phenoxy-CF3 moiety entirely.

Metabolic stability Cytochrome P450 Fluorine blocking strategy

Evidence Item 3: 4-Phenoxy Linker Differentiates from 4-Amino and 4-Thioether Thieno[2,3-d]pyrimidine Kinase Inhibitors

The vast majority of published thieno[2,3-d]pyrimidine kinase inhibitors feature a 4-amino (NH-linked) or 4-thioether substituent that directly engages the kinase hinge region [1]. The target compound's 4-phenoxy ether linkage introduces an oxygen atom at the hinge-binding interface, which can alter hydrogen-bonding patterns compared to the NH of 4-anilino derivatives. In the PDB 6D1Z co-crystal structure, 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one binds TrkA kinase with the 4-carbonyl oxygen making critical hinge contacts; an ether oxygen at this position would present a different H-bond acceptor geometry and strength [2]. The 3-(trifluoromethyl) group on the phenoxy ring further differentiates this compound from simpler 4-phenoxy analogs such as 5,6-dimethyl-4-phenoxythieno[2,3-d]pyrimidine, which lacks both the 5-aryl and CF3 substituents [3].

Kinase hinge binder 4-Phenoxy substitution Conformational flexibility

Evidence Item 4: Class-Level Anticancer Activity Benchmarking Against Published Thieno[2,3-d]pyrimidine Derivatives

While compound-specific cytotoxicity data for CAS 670269-81-5 are not yet published, the thieno[2,3-d]pyrimidine scaffold has demonstrated potent anticancer activity in multiple independent studies. Representative benchmarks include: compound 14 (dual VEGFR-2/EGFR inhibitor) with IC50 = 8.13 ± 0.6 μM (MDA-231), 11.72 ± 0.9 μM (MCF-7) [1]; compound 15 (PIM-1 inhibitor) with PIM-1 IC50 = 0.212 ± 0.008 μM and MCF-7 cytotoxicity IC50 = 34.49 ± 1.32 μM [2]; and compound 38k (VEGFR3-selective) with VEGFR3 IC50 = 110.4 nM and ~100-fold selectivity over VEGFR1/2 [3]. The target compound's dual-fluorinated, 4-phenoxy architecture represents an untested combination of these activity-determining structural features, making it a high-value probe for kinase selectivity panels.

Anticancer activity Kinase inhibition Cytotoxicity

Priority Application Scenarios for 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (670269-81-5) Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening Against EGFR, VEGFR, and TrkA Families

The target compound's 4-fluorophenyl group at position 5 mirrors the substitution pattern of the TrkA inhibitor co-crystallized in PDB 6D1Z [1], while its 4-phenoxy linker and 3-CF3 substituent differentiate it from published 4-anilino EGFR/HER2 inhibitors such as compound 27b (EGFR IC50 = 91.7 nM) [2]. This structural combination is not represented in publicly disclosed kinase inhibitor chemotypes, making the compound suitable for broad kinase panel screening to identify novel selectivity profiles across the EGFR/VEGFR/TrkA kinase families [3].

Metabolic Stability Screening in Fluorinated Thienopyrimidine Lead Optimization

The dual fluorination pattern (para-F + meta-CF3) of CAS 670269-81-5 provides a unique vehicle for assessing the additive effects of fluorination on microsomal stability within the thieno[2,3-d]pyrimidine series. Published data indicate that non-fluorinated thieno[2,3-d]pyrimidine FLT3 inhibitors suffer from poor metabolic stability in human and rat liver microsomes [4], while para-fluorophenyl substitution has been correlated with improved metabolic profiles in related kinase inhibitor programs [1]. This compound can serve as a comparator in head-to-head intrinsic clearance assays against its non-fluorinated and mono-fluorinated analogs.

Structure-Activity Relationship Expansion for 4-Phenoxy Thienopyrimidine Chemical Space

The 4-phenoxy ether motif is significantly under-explored relative to 4-amino and 4-thioether linkages in published thieno[2,3-d]pyrimidine kinase inhibitors [2] [3]. The target compound, bearing a 3-CF3-phenoxy group at position 4 and a 4-fluorophenyl at position 5, represents a systematic exploration of this chemical space. Procurement enables SAR expansion through parallel acquisition of C5-phenyl analogs (4-CH3, 4-OCH3, 4-Cl, unsubstituted) and C4-phenoxy variants (3-CF3, 4-CF3, 3,5-diCF3, unsubstituted), facilitating quantitative determination of substituent contributions to kinase potency and selectivity [5].

Computational Docking and Molecular Dynamics Template for Fluorine-Mediated Kinase Interactions

The availability of high-resolution co-crystal structures of thieno[2,3-d]pyrimidine scaffolds with TrkA (PDB 6D1Z, 1.87 Å) [1] and thymidylate synthase/dihydrofolate reductase [6] provides a structural basis for molecular docking studies. The target compound's unique combination of para-fluorophenyl (σp = +0.06) and meta-trifluoromethylphenoxy substituents enables computational investigation of fluorine-mediated polar interactions (C–F···H–N, C–F···C=O) at kinase active sites, an area of active interest in structure-based drug design that cannot be studied using non-fluorinated or mono-fluorinated analogs alone [7].

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.